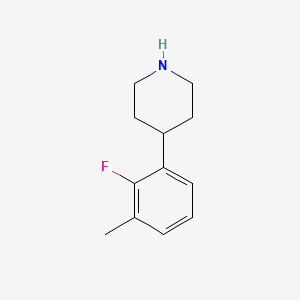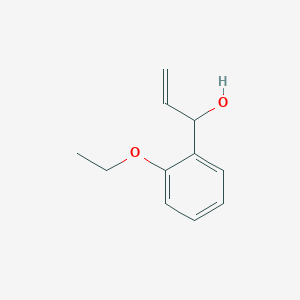
alpha-Ethenyl-2-ethoxybenZenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of phenol, where the phenyl group is substituted with an ethoxy group and a prop-2-en-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods:
Allylic Oxidation: Allylic oxidation of allyl compounds using selenium dioxide or organic peroxides can yield 1-(2-ethoxyphenyl)prop-2-en-1-ol.
Carbon-Carbon Bond-Forming Reactions: Reactions such as the Prins reaction, the Morita-Baylis-Hillman reaction, or a variant of the Ramberg-Bäcklund reaction can also be employed.
Industrial Production Methods
Industrial production methods for 1-(2-ethoxyphenyl)prop-2-en-1-ol typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Ethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-ol: A simpler allylic alcohol with similar reactivity but lacking the ethoxyphenyl group.
1-Ethoxy-2-propanol: Another ethoxy-substituted alcohol with different structural features.
Uniqueness
1-(2-Ethoxyphenyl)prop-2-en-1-ol is unique due to the presence of both an ethoxy group and a prop-2-en-1-ol group on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(2-ethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h3,5-8,10,12H,1,4H2,2H3 |
Clé InChI |
WWGOUULQXCBZMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


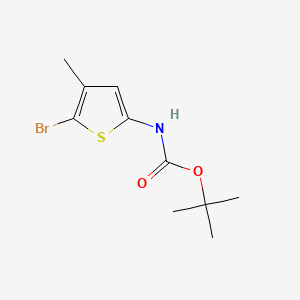
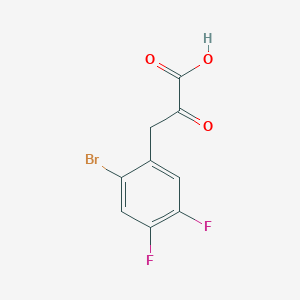
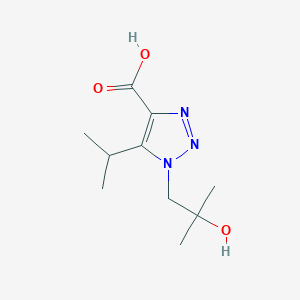


aminehydrochloride](/img/structure/B13613054.png)

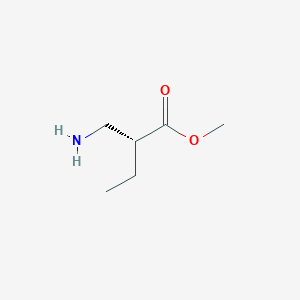


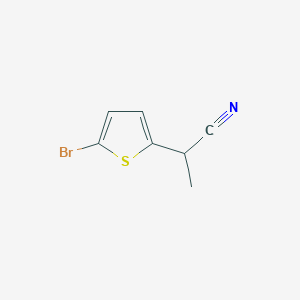

![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)
